molecular formula C5H9FO B13422001 5-Fluorovaleraldehyde CAS No. 353-14-0

5-Fluorovaleraldehyde

Cat. No.: B13422001
CAS No.: 353-14-0
M. Wt: 104.12 g/mol
InChI Key: PPKGSIILGIXOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorovaleraldehyde: is an organic compound with the molecular formula C5H9FO It is a fluorinated aldehyde, specifically a derivative of valeraldehyde where one hydrogen atom on the carbon chain is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorovaleraldehyde typically involves the fluorination of valeraldehyde. One common method is the direct fluorination of valeraldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the carbon chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of valeraldehyde using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorovaleraldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 5-fluorovaleric acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 5-fluoropentanol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

    Oxidation: 5-Fluorovaleric acid

    Reduction: 5-Fluoropentanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 5-Fluorovaleraldehyde is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of fluorinated analogs of biologically active compounds. These analogs can be studied for their potential therapeutic effects and mechanisms of action.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation, making it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluorovaleraldehyde is largely dependent on its chemical reactivity. The presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain types of chemical transformations. In biological systems, fluorinated compounds often exhibit altered metabolic pathways and interactions with enzymes, which can lead to unique biological effects.

Comparison with Similar Compounds

    Valeraldehyde: The non-fluorinated analog of 5-Fluorovaleraldehyde.

    5-Chlorovaleraldehyde: A chlorinated analog with similar reactivity but different electronic properties.

    5-Bromovaleraldehyde: Another halogenated analog with distinct reactivity patterns.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

353-14-0

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

5-fluoropentanal

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5-7/h5H,1-4H2

InChI Key

PPKGSIILGIXOBS-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.